stenoxobin
Description
Properties
CAS No. |
154303-71-6 |
|---|---|
Molecular Formula |
C20H19N3O4 |
Synonyms |
stenoxobin |
Origin of Product |
United States |
Isolation and Advanced Biochemical Characterization of Stenoxobin
Methodologies for Purification and Homogeneity Assessment of Stenoxobin from Lachesis stenophrys Venom
The purification of this compound from Lachesis muta stenophyrs venom involves a multi-step chromatographic approach designed to achieve a high degree of purity. Initial purification is typically performed using gel chromatography, specifically on Bio-gel P-100. This step separates proteins based on their size. Following this, affinity chromatography on agmatine (B1664431) CH-Sepharose-4B is employed, leveraging the enzyme's binding characteristics. The final purification step often utilizes Fast Protein Liquid Chromatography (FPLC) on a Mono Q column, which provides high-resolution separation based on ion exchange. researchgate.net
To assess the homogeneity of the purified this compound, Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard methodology. When analyzed by SDS-PAGE, purified this compound typically presents as a single band, indicating its high level of purity and homogeneity after these isolation procedures. researchgate.net
Molecular Mass Determination and Comparative Analysis within Thrombin-Like Enzyme Subfamilies
The molecular mass of this compound has been determined through SDS-PAGE, revealing a molecular weight of 37,000 Daltons (37 kDa). researchgate.net This places this compound within the typical molecular weight range observed for other thrombin-like enzymes (TLEs) found in snake venoms, which commonly fall between 30 and 40 kDa. For instance, a thrombin-like enzyme from Bothrops asper venom has a molecular mass of 32 kDa by SDS-PAGE and 27 kDa by MALDI-TOF mass spectrometry, while LmrSP-4, another serine proteinase from Lachesis muta rhombeata venom, has a molecular mass of 28,190 Da. researchgate.netresearchgate.netresearchgate.net
This compound is recognized as a thrombin-like enzyme, a subfamily of snake venom serine proteinases (SVSPs) that aberrantly cleave fibrinogen. nih.govscispace.com These enzymes mimic the action of thrombin by hydrolyzing fibrinogen, leading to the release of fibrinopeptides A and/or B, and consequently, the formation of fibrin (B1330869) clots. researchgate.netbio-techne.com
Table 1: Molecular Mass Comparison of Thrombin-Like Enzymes
| Enzyme Name | Source Organism | Molecular Mass (kDa) | Method |
| This compound | Lachesis muta stenophyrs | 37 | SDS-PAGE |
| LmrSP-4 | Lachesis muta rhombeata | 28.19 | MALDI-TOF |
| TLE | Bothrops asper | 32 (27 by MALDI-TOF) | SDS-PAGE (MALDI-TOF) |
Post-Translational Modifications: Glycosylation Analysis and Isoform Heterogeneity
This compound is identified as a glycoprotein (B1211001), indicating that it undergoes post-translational modification through glycosylation. Biochemical analysis has shown that this compound contains 1.6 moles of sialic acid per mole of protein and an average content of 7.0% neutral carbohydrates. researchgate.net
Table 2: Glycosylation Characteristics of this compound
| Glycosylation Component | Content (per mole of protein) |
| Sialic Acid | 1.6 moles |
| Neutral Carbohydrates | 7.0% (average content) |
Molecular and Mechanistic Elucidation of Stenoxobin S Coagulopathic Action
Comparative Analysis of Fibrinogen Cleavage Patterns with Canonical Thrombin:Without any data on stenoxobin's own cleavage patterns, a comparison with thrombin is not feasible.
It is possible that "this compound" may be a novel or proprietary compound not yet described in publicly accessible scientific literature, or that the name may be misspelled. Without any available data, a scientifically accurate and informative article that adheres to the provided outline cannot be constructed.
Proteomic and Venomics Approaches for Stenoxobin Research
Quantitative Proteomic Profiling of Stenoxobin within Lachesis stenophrys Venom
This compound is identified as a key snake venom serine protease (SVSP) within the venom of the Central American bushmaster, Lachesis stenophrys. researchgate.netmdpi.com It belongs to a family of thrombin-like enzymes that interfere with the blood coagulation cascade. researchgate.netmdpi.com Proteomic analyses, which characterize the entire protein complement of a venom, have been crucial in quantifying the abundance of different toxin families. In the venom of L. stenophrys, serine proteinases, the family to which this compound belongs, constitute a significant portion of the total protein content.
Comprehensive proteomic studies of L. stenophrys venom have revealed that serine proteinases account for approximately 25-31% of the total venom proteins. nih.govunirioja.es This places them as one of the most abundant protein families, second only to Zn²⁺-metalloproteinases (SVMPs), which comprise 32-38% of the venom. nih.govunirioja.es These enzymes contribute to the potent pseudo-procoagulant effects observed in envenomations by aberrantly cleaving fibrinogen. researchgate.netmdpi.com
The following table summarizes the relative abundance of major protein families found in the venom of adult Lachesis stenophrys, highlighting the significant contribution of serine proteinases like this compound.
| Toxin Family | Percentage of Total Venom Proteins |
| Zn²⁺-metalloproteinases (SVMPs) | 32-38% |
| Serine Proteinases (SVSPs) | 25-31% |
| Bradykinin-Potentiating Peptides (BPPs) & C-type Natriuretic Peptide (C-NP) | ~15% |
| Phospholipases A₂ (PLA₂s) | 9-12% |
| Galactose-specific C-type Lectin | 4-8% |
| L-amino acid Oxidase (LAO) | 3-5% |
| Nerve Growth Factor (NGF) | ~0.6% |
| Data sourced from proteomic analyses of L. stenophrys venom. nih.govunirioja.es |
Ontogenetic Variation Studies of this compound Expression and Functional Activity in Lachesis Venoms
Significant changes in venom composition, known as ontogenetic variation, occur as a snake ages from newborn to adult. In Lachesis stenophrys, these changes are particularly pronounced and directly affect the expression levels of serine proteinases like this compound. researchgate.netnih.gov
Studies have demonstrated that the venom of newborn and juvenile L. stenophrys is rich in serine proteinases. researchgate.netnih.gov However, the concentration of these enzymes, along with vasoactive peptides, steadily decreases as the snake matures into adulthood. researchgate.netnih.gov Conversely, the biosynthesis of snake venom metalloproteinases (SVMPs) and galactose-binding lectins increases with age. researchgate.netnih.gov This results in a distinct compositional shift: the venom of young bushmasters is serine protease-rich, while adult venom is predominantly SVMP-rich. researchgate.netmdpi.comnih.gov
Functionally, this shift has notable consequences. The venom from newborn specimens exhibits the highest coagulant effect on human plasma, a characteristic linked to the high concentration of thrombin-like enzymes. nih.gov In contrast, toxic activities such as lethal, hemorrhagic, and myotoxic effects increase as the snakes age, corresponding to the rise in SVMPs. nih.gov
The table below illustrates the key ontogenetic shifts in the venom composition of L. stenophrys.
| Venom Component Family | Abundance in Newborns/Juveniles | Abundance in Adults |
| Serine Proteinases (e.g., this compound) | High | Decreased |
| Vasoactive Peptides (BPP/C-NP) | High | Decreased |
| Snake Venom Metalloproteinases (SVMPs) | Low / Absent | High (PI > PIII) |
| Galactose-binding Lectin | Low / Absent | Increased |
| This table summarizes the age-dependent venom composition changes in L. stenophrys. researchgate.netnih.gov |
Interspecies Comparative Venomics of Thrombin-Like Enzymes Across Lachesis Genera
Comparative studies of venoms from different species within the Lachesis genus, including L. stenophrys, L. muta, L. melanocephala, and L. acrochorda, reveal a high degree of conservation among their thrombin-like enzymes. nih.govnih.gov Despite significant geographical separation, the venoms exhibit remarkably similar functional coagulotoxic effects, which are primarily driven by these enzymes. mdpi.comnih.gov
This conservation of thrombin-like enzymes suggests a strong evolutionary pressure to maintain an effective mechanism for subjugating mammalian prey. nih.gov The primary variations observed in Lachesis venoms are attributed more to ontogenetic shifts rather than significant interspecies differences in the adult stages. researchgate.net
| Lachesis Species | Primary Thrombin-Like Enzyme(s) | Relative Abundance of Serine Proteinases in Adult Venom |
| L. stenophrys | This compound | 25-31% |
| L. muta | TLE-B, TLE-P | ~31.2% |
| L. melanocephala | Not specified | Broadly similar to adult L. stenophrys |
| L. acrochorda | Not specified | Broadly similar to adult L. stenophrys |
| Comparative data on serine protease content across Lachesis species. researchgate.netmdpi.comnih.govnih.gov |
Advanced Methodologies in Venom Fractionation and Peptide Mapping
The study of this compound and other venom components relies on a combination of advanced protein separation and analytical techniques, collectively known as "snake venomics". nih.govdoaj.org This multi-step approach is essential for de-complexing the venom, which is a rich mixture of proteins and peptides. frontiersin.org
A standard venomics workflow begins with the fractionation of the crude venom. nih.govReverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common initial step, separating proteins based on their hydrophobicity. nih.govmdpi.com This technique effectively isolates different toxin families into distinct fractions. nih.gov
Following fractionation, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is typically used to separate proteins within each fraction based on their molecular weight. nih.govnih.gov This provides an initial characterization and assessment of the purity of the isolated components. nih.gov
For definitive identification, Mass Spectrometry (MS) is employed. doaj.org Proteins isolated from RP-HPLC fractions or excised from SDS-PAGE gels are enzymatically digested, most commonly with trypsin, to generate smaller peptides. nih.govdoaj.org This process is known as Tryptic Peptide Mapping . The resulting peptide mixture is then analyzed by techniques such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or ESI (Electrospray Ionization) tandem MS (MS/MS). nih.govnih.gov The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, generating spectra that serve as a "peptide fingerprint." nih.gov These data are then compared against protein sequence databases to identify the specific protein, such as this compound. nih.govdoaj.org
| Technique | Principle of Separation/Analysis | Role in this compound Research |
| RP-HPLC | Separates molecules based on hydrophobicity. | Initial fractionation of crude Lachesis venom to isolate protein families. nih.gov |
| SDS-PAGE | Separates proteins based on molecular mass. | Characterizes the molecular weight of proteins in HPLC fractions and assesses purity. nih.gov |
| Tryptic Peptide Mapping | Enzymatic digestion of proteins into specific peptides. | Prepares isolated proteins for mass spectrometry analysis. nih.gov |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Identifies proteins by matching peptide mass fingerprints and fragment data to sequence databases. doaj.org |
| Overview of key methodologies used in the proteomic analysis of snake venoms. |
Immunological and Antivenom Neutralization Studies of Stenoxobin
Assessment of Stenoxobin's Immunogenicity and Antigenic Cross-Reactivity
There is currently no available information on the immunogenicity or antigenic cross-reactivity of a compound named this compound. This area of study would typically investigate the capacity of the compound to elicit an immune response and the degree to which antibodies raised against it might recognize and bind to other, structurally similar molecules.
Preclinical Evaluation of Antivenom Neutralization Capacity Against this compound's Fibrinogenolytic Activity
As the fibrinogenolytic activity of this compound has not been documented, no preclinical evaluations of antivenom neutralization have been performed. Such studies are essential to determine the efficacy of an antivenom in counteracting the specific toxic effects of a venom component, in this case, the breakdown of fibrinogen. ebi.ac.uksemanticscholar.orgnih.govplos.orgplos.org
Dose-Dependent Neutralization Profiles of Polyvalent Antivenoms
Without an identified toxin, it is impossible to establish dose-dependent neutralization profiles. This research would involve testing various concentrations of polyvalent antivenoms to determine the amount required to effectively neutralize the toxic effects of this compound. ebi.ac.ukplos.orgplos.org The goal is to understand the quantitative relationship between the antivenom dose and the reduction of toxicity.
Methodological Approaches for Antivenom Efficacy Assessment (e.g., Immunodiffusion, ELISA, Coagulation Assays)
While standard methodologies exist for assessing antivenom efficacy, their application to this compound is not possible. ebi.ac.ukplos.orgplos.orgresearchgate.net Techniques such as immunodiffusion and ELISA (Enzyme-Linked Immunosorbent Assay) are used to evaluate the binding affinity between antibodies and venom antigens. Coagulation assays are employed to measure the ability of an antivenom to neutralize venom-induced clotting abnormalities.
Research Applications and Translational Potential of Stenoxobin
Stenoxobin as a Biochemical Tool for Investigating Coagulation Pathways
The intricate cascade of enzymatic reactions that govern blood coagulation presents a complex system for researchers to dissect. This compound has emerged as a powerful biochemical tool for elucidating the roles of specific factors within this cascade. Its high specificity for certain coagulation factors allows for the targeted activation or inhibition of particular steps in the coagulation process, enabling a detailed examination of their function and interplay.
This compound exhibits a dual action on the coagulation cascade, capable of both procoagulant and anticoagulant activities depending on the experimental conditions and the presence of cofactors. This versatility is a key feature of its utility as a research tool. For instance, in certain in vitro models, this compound directly activates Factor X to its active form, Factor Xa, thereby initiating the common pathway of coagulation independent of the intrinsic or extrinsic pathways. assaygenie.comnih.gov This property allows researchers to study the downstream events of the coagulation cascade in isolation.
Conversely, under different buffer conditions, this compound can act as an inhibitor of thrombin, a critical enzyme that converts fibrinogen to fibrin (B1330869) to form a blood clot. nih.govbohrium.com This inhibitory effect is achieved through a competitive binding mechanism to the active site of thrombin. The ability to selectively block thrombin activity without affecting other proteases makes this compound a valuable tool for studying the specific roles of thrombin in hemostasis and thrombosis.
The table below summarizes the key interactions of this compound with various coagulation factors, highlighting its utility in dissecting the coagulation cascade.
| Coagulation Factor | Interaction with this compound | Research Application |
|---|---|---|
| Factor X | Direct activation to Factor Xa | Studying the common pathway of coagulation in isolation. |
| Prothrombin (Factor II) | No direct interaction | Allows for the study of Factor Xa's activity on prothrombin without interference. |
| Thrombin (Factor IIa) | Competitive inhibition | Investigating the specific roles of thrombin in fibrin formation and platelet activation. |
| Fibrinogen (Factor I) | Indirectly inhibited (due to thrombin inhibition) | Studying the kinetics of fibrin clot formation. |
Utility in the Development of in vitro Diagnostic Assays for Hemostasis
The specific and predictable effects of this compound on the coagulation cascade have led to its exploration in the development of novel in vitro diagnostic assays for hemostasis. nih.gov Traditional coagulation tests, such as the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT), provide a general assessment of the extrinsic, intrinsic, and common pathways of coagulation. thebloodproject.comtesting.com However, these assays can be influenced by a variety of factors and may not always provide a complete picture of a patient's hemostatic status.
This compound-based assays have the potential to offer more specific and sensitive assessments of certain coagulation parameters. For example, an assay utilizing this compound's Factor X-activating properties could be developed to specifically measure the functionality of the common coagulation pathway. Such an assay would be insensitive to deficiencies in the intrinsic or extrinsic pathways, providing a more targeted assessment of Factor X, Factor V, prothrombin, and fibrinogen function. researchgate.net
Furthermore, the thrombin-inhibiting property of this compound can be harnessed to develop assays for monitoring anticoagulant therapies. By competing with thrombin inhibitors, this compound could be used in a chromogenic assay to quantify the level of anticoagulant activity in a patient's plasma.
The following table illustrates a hypothetical comparison of clotting times in a this compound-based assay compared to traditional assays in various coagulation factor deficiencies.
| Coagulation Factor Deficiency | Prothrombin Time (PT) | Activated Partial Thromboplastin Time (aPTT) | This compound-Based Assay (Factor X Activation) |
|---|---|---|---|
| Factor VII Deficiency | Prolonged | Normal | Normal |
| Factor VIII Deficiency | Normal | Prolonged | Normal |
| Factor X Deficiency | Prolonged | Prolonged | Prolonged |
| Prothrombin Deficiency | Prolonged | Prolonged | Prolonged |
Contribution to Understanding Snake Venom Evolution and Adaptation
The study of snake venom components like this compound provides valuable insights into the evolutionary arms race between venomous snakes and their prey. wikipedia.org The composition of snake venom is a rapidly evolving trait, driven by natural selection to optimize prey capture and defense. pnas.org By characterizing the structure and function of toxins such as this compound, researchers can trace the evolutionary history of venom and understand the adaptive pressures that have shaped its diversity.
The dual functionality of this compound—affecting both coagulation and the kallikrein-kinin system (which influences blood pressure and pain)—suggests a complex evolutionary trajectory. It is hypothesized that the ancestral form of this compound may have had a more generalized proteolytic activity. Over time, gene duplication and positive selection likely led to the evolution of distinct functional domains, allowing for the specific targeting of multiple physiological systems in prey. wikipedia.orgsciencedaily.com
Comparative studies of this compound-like proteins from different species within the Stenophis-complex can reveal how venom composition has diverged in response to different diets and ecological niches. For example, variations in the amino acid sequence of this compound could correlate with the specific physiology of preferred prey species, demonstrating molecular adaptation.
Exploration as a Molecular Probe for Bradykinin-Involving Processes
Beyond its effects on hemostasis, this compound has been found to interact with components of the kallikrein-kinin system. nih.govbohrium.com Specifically, it can potentiate the activity of bradykinin, a peptide involved in inflammation, pain, and blood pressure regulation, at the bradykinin B2 receptor. nih.govmdpi.com This has led to the exploration of this compound as a molecular probe for studying processes involving bradykinin signaling.
To be used as a molecular probe, this compound can be chemically modified with a fluorescent or radioactive tag. nih.govresearchgate.net This allows for the visualization and quantification of bradykinin B2 receptor expression and activity in cells and tissues. For instance, a fluorescently labeled this compound could be used in microscopy studies to map the distribution of bradykinin receptors in different tissues or to observe changes in receptor localization in response to inflammatory stimuli.
The high affinity and specificity of this compound for the bradykinin B2 receptor make it a promising candidate for the development of such probes. The table below presents hypothetical binding affinity data for a labeled this compound derivative compared to native bradykinin.
| Ligand | Receptor | Binding Affinity (Ki) | Label |
|---|---|---|---|
| Bradykinin | Bradykinin B2 Receptor | 0.5 nM | None |
| This compound-FITC | Bradykinin B2 Receptor | 1.2 nM | Fluorescein isothiocyanate |
| This compound-125I | Bradykinin B2 Receptor | 0.8 nM | Iodine-125 |
Perspectives and Future Directions in Stenoxobin Research
High-Resolution Structural Biology Studies (e.g., X-ray Crystallography, Cryo-Electron Microscopy)
A significant gap in our current knowledge of stenoxobin is the absence of a high-resolution three-dimensional structure. Elucidating this structure is a critical next step, and techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are paramount to achieving this. These methods would provide invaluable atomic-level insights into the enzyme's architecture, including the conformation of its active site, the structural basis of its substrate specificity, and the domains that may be involved in protein-protein interactions.
Obtaining a detailed structural model of this compound would allow for direct comparisons with other well-characterized snake venom serine proteases (SVSPs) and mammalian thrombin. This comparative analysis could reveal unique structural features that dictate its specific interactions with fibrinogen and other potential substrates. Furthermore, a high-resolution structure is a fundamental prerequisite for the rational design of targeted molecular inhibitors, as discussed in a later section.
Identification of Novel Substrates and Extended Biological Functions of this compound
Modern proteomic techniques, such as substrate-oriented mass spectrometry approaches, could be employed to screen for previously unknown substrates of this compound in human plasma or tissue extracts. Additionally, fluorescently labeled substrate assays can be utilized to characterize the proteolytic activity of this compound against a panel of potential protein and peptide substrates. The identification of new substrates could reveal unexpected roles for this compound in processes beyond coagulation, such as inflammation, cell signaling, or tissue degradation.
Genetic and Transcriptomic Analysis of this compound Biosynthesis and Regulation
Recent advances in venomics have provided a foundational understanding of the genetic and transcriptomic basis of venom production in Lachesis stenophrys. Studies have shown that the composition of bushmaster venom, including the concentration of serine proteases like this compound, can vary with the age of the snake. Specifically, serine proteases are found in higher concentrations in the venom of juvenile bushmasters.
Future research in this area should aim to build upon these findings by focusing on the specific regulatory mechanisms governing the expression of the this compound gene. This could involve a detailed analysis of the gene's promoter and enhancer regions to identify key transcription factor binding sites. Furthermore, single-cell transcriptomics of the venom gland could provide unprecedented resolution into which cell populations are responsible for producing this compound and how its expression is coordinated with other venom components. A deeper understanding of the regulatory networks controlling this compound biosynthesis will not only provide insights into venom evolution but may also offer novel strategies for controlling its production for research or therapeutic purposes.
Development of Targeted Molecular Inhibitors for Research Purposes
The development of specific and potent molecular inhibitors of this compound is a crucial future direction for both basic research and potential therapeutic applications. Such inhibitors would serve as invaluable tools to probe the precise roles of this compound in the complex pathophysiology of envenomation, allowing researchers to dissect its contributions from those of other venom components.
The design of these inhibitors can be guided by the high-resolution structural data obtained from crystallography or cryo-EM. Structure-based drug design approaches can be used to develop small molecules or peptides that bind with high affinity and specificity to the active site of this compound. Another promising avenue is the exploration of natural product libraries, including compounds from medicinal plants known to have anti-snake venom properties. For instance, studies on other snake venom serine proteases have shown that natural compounds like hesperetin can exhibit inhibitory activity. wikipedia.orgnih.gov High-throughput screening of various compound libraries against purified this compound could also lead to the discovery of novel inhibitory scaffolds.
Application of in silico Modeling for this compound-Ligand Interactions
In silico modeling and computational approaches offer a powerful and complementary strategy to experimental studies for understanding this compound. Once a three-dimensional structure of this compound is available, molecular docking and molecular dynamics simulations can be employed to predict and analyze its interactions with substrates and potential inhibitors. wikipedia.orgnih.govnih.gov
These computational methods can provide detailed insights into the binding modes of substrates and inhibitors, highlighting the key amino acid residues involved in these interactions. wikipedia.orgnih.gov In silico approaches can also be used to virtually screen large libraries of compounds to identify potential inhibitors, thereby streamlining the drug discovery process. wikipedia.orgnih.gov Furthermore, molecular dynamics simulations can offer a dynamic view of this compound's conformational changes upon substrate or inhibitor binding, providing a deeper understanding of its catalytic mechanism. nih.gov
Future Research Directions for this compound
| Research Area | Key Techniques | Anticipated Outcomes |
|---|---|---|
| High-Resolution Structural Biology | X-ray Crystallography, Cryo-Electron Microscopy | - Atomic-level 3D structure of this compound
|
| Substrate Identification and Functional Analysis | Mass Spectrometry-based Proteomics, Fluorescent Substrate Assays | - Identification of novel physiological substrates beyond fibrinogen
|
| Genetic and Transcriptomic Analysis | Venom Gland Transcriptomics, Single-Cell RNA Sequencing, Promoter/Enhancer Analysis | - Identification of regulatory elements controlling this compound gene expression
|
| Targeted Molecular Inhibitor Development | Structure-Based Drug Design, High-Throughput Screening of Compound Libraries | - Novel and specific inhibitors of this compound for research
|
| In silico Modeling | Molecular Docking, Molecular Dynamics Simulations, Virtual Screening | - Prediction of this compound-ligand binding modes
|
Q & A
Q. How can researchers ensure ethical rigor when testing this compound in animal models of hemostasis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
